molecular formula C11H12ClF2NO3 B13215016 2-chloro-N-[4-(difluoromethoxy)-3-methoxybenzyl]acetamide

2-chloro-N-[4-(difluoromethoxy)-3-methoxybenzyl]acetamide

Cat. No.: B13215016
M. Wt: 279.67 g/mol
InChI Key: GERHNWAOCXYFOE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Chloro-N-{[4-(difluoromethoxy)-3-methoxyphenyl]methyl}acetamide is a chemical compound with the molecular formula C11H12ClF2NO3. It is known for its unique structure, which includes a chloroacetamide group and a difluoromethoxy-methoxyphenyl moiety. This compound is used in various scientific research applications due to its distinctive chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-N-{[4-(difluoromethoxy)-3-methoxyphenyl]methyl}acetamide typically involves the reaction of 2-chloroacetamide with 4-(difluoromethoxy)-3-methoxybenzyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction mixture is then purified using techniques such as recrystallization or column chromatography to obtain the desired product with high purity .

Industrial Production Methods

In an industrial setting, the production of 2-chloro-N-{[4-(difluoromethoxy)-3-methoxyphenyl]methyl}acetamide may involve large-scale batch reactions using similar synthetic routes. The process is optimized for higher yields and cost-effectiveness, often incorporating automated systems for precise control of reaction parameters and efficient purification methods .

Chemical Reactions Analysis

Types of Reactions

2-Chloro-N-{[4-(difluoromethoxy)-3-methoxyphenyl]methyl}acetamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Nucleophilic substitution: Substituted amides or thioamides.

    Oxidation: Aldehydes, carboxylic acids.

    Reduction: Amines, alcohols.

Scientific Research Applications

2-Chloro-N-{[4-(difluoromethoxy)-3-methoxyphenyl]methyl}acetamide is utilized in various scientific research fields:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Explored for its potential therapeutic applications, such as anti-inflammatory or anticancer properties.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-chloro-N-{[4-(difluoromethoxy)-3-methoxyphenyl]methyl}acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • 2-Chloro-N-{[4-(difluoromethoxy)phenyl]methyl}acetamide
  • 2-Chloro-N-{[4-(difluoromethoxy)-2-methylphenyl]methyl}acetamide
  • 2-Chloro-N-{[4-(difluoromethoxy)-3-methylphenyl]methyl}acetamide

Uniqueness

2-Chloro-N-{[4-(difluoromethoxy)-3-methoxyphenyl]methyl}acetamide is unique due to the presence of both difluoromethoxy and methoxy groups on the phenyl ring, which can influence its chemical reactivity and biological activity. This structural uniqueness makes it a valuable compound for various research applications .

Properties

Molecular Formula

C11H12ClF2NO3

Molecular Weight

279.67 g/mol

IUPAC Name

2-chloro-N-[[4-(difluoromethoxy)-3-methoxyphenyl]methyl]acetamide

InChI

InChI=1S/C11H12ClF2NO3/c1-17-9-4-7(6-15-10(16)5-12)2-3-8(9)18-11(13)14/h2-4,11H,5-6H2,1H3,(H,15,16)

InChI Key

GERHNWAOCXYFOE-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=CC(=C1)CNC(=O)CCl)OC(F)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.